Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

5-bromo-1H-pyrazolo[3,4-c]pyridine structure
929617-35-6 structure
Nome do Produto:5-bromo-1H-pyrazolo[3,4-c]pyridine
N.o CAS:929617-35-6
MF:C6H4BrN3
MW:198.020059585571
MDL:MFCD11518975
CID:796706
PubChem ID:45789778

5-bromo-1H-pyrazolo[3,4-c]pyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 5-bromo-1H-pyrazolo[3,4-c]pyridine
    • 1H-Pyrazolo[3,4-c]pyridine,5-bromo-
    • 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)
    • 929617-35-6
    • SCHEMBL1601314
    • BCP27935
    • CS-0006627
    • SCHEMBL17847959
    • PS-5621
    • STL557150
    • 5-Bromo-2H-pyrazolo[3,4-c]pyridine
    • DTXSID90672013
    • EN300-210187
    • PB20598
    • 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR
    • BBL103340
    • DB-079445
    • 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-
    • AU-004/43501641
    • MFCD11518975
    • AVTKMQORQDZRPF-UHFFFAOYSA-N
    • AKOS005266423
    • AC-29619
    • 5-Bromo-1H-pyrazolo[3,4-c]-pyridine
    • SY038403
    • MDL: MFCD11518975
    • Inchi: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
    • Chave InChI: AVTKMQORQDZRPF-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(NN=C2)=CN=1

Propriedades Computadas

  • Massa Exacta: 196.95900
  • Massa monoisotópica: 196.959
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 130
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 41.6A^2

Propriedades Experimentais

  • Densidade: 1.894
  • Ponto de ebulição: 384°C at 760 mmHg
  • Ponto de Flash: 186°C
  • Índice de Refracção: 1.745
  • PSA: 41.57000
  • LogP: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine Informações de segurança

  • Código da categoria de perigo: 22
  • Identificação dos materiais perigosos: Xn

5-bromo-1H-pyrazolo[3,4-c]pyridine Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-1H-pyrazolo[3,4-c]pyridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM101971-5g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%+
5g
$*** 2023-05-29
ChemScence
CS-0006627-1g
5-Bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 98.92%
1g
$31.0 2022-04-26
abcr
AB514931-5 g
5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; .
929617-35-6 95%
5g
€279.00 2023-04-18
eNovation Chemicals LLC
D495272-5G
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 97%
5g
$105 2024-05-23
eNovation Chemicals LLC
D495272-25G
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 97%
25g
$320 2024-05-23
Enamine
EN300-210187-1.0g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%
1g
$34.0 2023-05-31
Chemenu
CM101971-10g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 95%+
10g
$*** 2023-05-29
ChemScence
CS-0006627-5g
5-Bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 98.92%
5g
$105.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H825932-5g
5-bromo-1H-pyrazolo[3,4-c]pyridine
929617-35-6 ≥95%
5g
1,168.20 2021-05-17
TRC
B698808-250mg
5-Bromo-1h-pyrazolo[3,4-c]pyridine
929617-35-6
250mg
$ 64.00 2023-04-18

5-bromo-1H-pyrazolo[3,4-c]pyridine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  15 min, rt; 3 d, rt
Referência
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt
Zhu, Gui-Dong; Gong, Jianchun; Gandhi, Viraj B.; Woods, Keith; Luo, Yan; et al, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

Método de produção 2

Condições de reacção
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  15 min; 2 d, rt
Referência
Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer
, United States, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referência
3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  rt; 2 h, 65 °C
1.2 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  3 h, 65 °C
1.3 Reagents: Potassium acetate Solvents: Chloroform ;  rt; 2 h, rt → reflux; reflux → rt
1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ;  26 h, rt → reflux; reflux → rt
1.5 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Referência
Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Isoamyl nitrite ,  Potassium acetate ,  18-Crown-6 Solvents: Toluene ;  20 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Referência
Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint
Wang, Chunting; Pei, Yameng; Wang, Lin; Li, Shuo; Jiang, Chao; et al, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ;  overnight, reflux
1.3 Reagents: Acetic anhydride ,  Isoamyl nitrite ,  Potassium acetate Solvents: Toluene ,  18-Crown-6 ;  80 °C
1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 5 - 6
Referência
Preparation of the compounds and its application in treating hepatitis B
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C
1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ;  12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referência
3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  13 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  rt → reflux; 40 min, reflux
Referência
Process for preparing indazole derivatives by activation of hydroxylamine
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Acetic acid ;  overnight, rt
Referência
Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists
, Japan, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  overnight, rt
Referência
Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists
Matsuda, Daisuke; Kobashi, Yohei; Mikami, Ayako; Kawamura, Madoka; Shiozawa, Fumiyasu; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate ,  O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  rt; overnight, reflux
1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ;  30 min, reflux
Referência
An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds
, China, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  3 d, rt
Referência
N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof
, Korea, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  0 °C → rt
Referência
Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors
Hu, Huiyong; Wang, Xiaojing; Chan, Grace Ka Yan; Chang, Jae H.; Do, Steven; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

Método de produção 14

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  12 h, 25 °C → reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referência
3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof
, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Potassium acetate Solvents: Chloroform ;  1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C
1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ;  25 °C → reflux; 12 h, reflux; reflux → 25 °C
1.3 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  3 h, 0 °C
Referência
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  overnight, rt
Referência
Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists
, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

5-bromo-1H-pyrazolo[3,4-c]pyridine Literatura Relacionada

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